molecular formula C20H40O3 B1254362 (19R)-19-hydroxyicosanoic acid

(19R)-19-hydroxyicosanoic acid

Cat. No.: B1254362
M. Wt: 328.5 g/mol
InChI Key: NRYRXKPIZDFLGD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing (19R)-19-Hydroxyicosanoic Acid within Bioactive Lipidomics

Lipidomics, the large-scale study of pathways and networks of cellular lipids in biological systems, has unveiled a complex world of bioactive lipids that actively regulate health and disease. Bioactive lipids, including hydroxylated fatty acids, are signaling molecules that can influence a wide range of physiological responses, from inflammation to cell growth and differentiation. nih.gov

(19R)-19-hydroxyicosanoic acid is a specific stereoisomer of a hydroxylated long-chain fatty acid. ebi.ac.uk It is structurally defined as an icosanoic acid—a saturated fatty acid with a 20-carbon backbone—that is hydroxylated at the 19th carbon atom, with the hydroxyl group in the (R) configuration. This specific structure places it in the category of ω-1 hydroxy fatty acids, meaning the hydroxylation occurs on the carbon atom just before the terminal (omega) carbon.

The primary known biological context for (19R)-19-hydroxyicosanoic acid is as a metabolite in the nematode Caenorhabditis elegans. ebi.ac.uk In this model organism, it serves as a precursor in the biosynthesis of ascarosides, a family of signaling molecules that regulate developmental timing and behavior. ebi.ac.ukebi.ac.uk Specifically, (19R)-19-hydroxyicosanoic acid is the functional parent of ascr#36, an (ω-1)-hydroxy fatty acid ascaroside. ebi.ac.uk The biosynthesis of such complex signaling molecules from basic fatty acid building blocks highlights the modular nature of metabolic pathways in creating a diverse chemical language for intercellular communication. ebi.ac.uk

The table below provides key chemical identifiers and properties for 19-hydroxyicosanoic acid.

PropertyValue
IUPAC Name 19-hydroxyicosanoic acid
Molecular Formula C20H40O3
Molecular Weight 328.5 g/mol
Classification Long-chain fatty acid, ω-1 hydroxy fatty acid

Significance of Hydroxylated Fatty Acids in Fundamental Biological Systems

The hydroxylation of fatty acids is a critical metabolic process observed across various domains of life, from bacteria to plants and mammals. This modification is primarily catalyzed by cytochrome P450 (CYP) enzymes, a large and diverse group of monooxygenases. nih.govwikipedia.org In mammals, enzymes from the CYP4 family are primarily responsible for ω-hydroxylation, while enzymes like CYP2E1 can catalyze ω-1 hydroxylation. medsciencegroup.com The position of hydroxylation is not random and is determined by the specific structure of the enzyme's active site. nih.gov

Hydroxylated fatty acids play a multitude of roles in biological systems:

Energy Metabolism: Under certain metabolic conditions, such as fasting or diabetes, the ω-oxidation pathway of fatty acids, which involves hydroxylation, becomes more prominent. medsciencegroup.comnih.gov This pathway can provide succinyl-CoA for the citric acid cycle and gluconeogenesis. nih.gov

Signaling Molecules: As mentioned, hydroxylated fatty acids can be precursors to or act as signaling molecules themselves. For instance, 20-hydroxyeicosatetraenoic acid (20-HETE), an ω-hydroxylated derivative of arachidonic acid, is a potent regulator of blood pressure and inflammation. medsciencegroup.comwikipedia.org The ω-1 hydroxylated counterparts can have distinct or even opposing biological activities. medsciencegroup.com

Structural Components: In plants, long-chain ω-hydroxy fatty acids are essential monomers for the biosynthesis of cutin and suberin, which are protective biopolyesters forming the cuticle and suberized cell walls, respectively. nih.govresearchgate.net These polymers are crucial for preventing water loss and protecting against pathogens. In mammalian skin, specific ceramides (B1148491) containing 2-hydroxy fatty acids are vital for maintaining the permeability barrier. nih.gov

Regulation of Inflammation: The metabolism of polyunsaturated fatty acids by CYP enzymes, including hydroxylation, generates a variety of eicosanoids and other lipid mediators that are deeply involved in the regulation of inflammatory responses. nih.gov Some hydroxylated fatty acids can have pro-inflammatory effects, while others may be anti-inflammatory.

The study of specific hydroxylated fatty acids like (19R)-19-hydroxyicosanoic acid, even within the focused context of a single organism like C. elegans, provides valuable insights into the fundamental principles of how lipid metabolism generates the chemical diversity necessary for complex biological regulation. Further research into the biosynthesis and broader biological activities of such compounds holds the potential to uncover new signaling pathways and therapeutic targets.

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

(19R)-19-hydroxyicosanoic acid

InChI

InChI=1S/C20H40O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)/t19-/m1/s1

InChI Key

NRYRXKPIZDFLGD-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CCCCCCCCCCCCCCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Nomenclature and Stereochemical Characterization of 19r 19 Hydroxyicosanoic Acid

Systematic Naming and Structural Representation

The name "(19R)-19-hydroxyicosanoic acid" provides a precise description of the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The parent molecule is "icosanoic acid," a saturated fatty acid with a 20-carbon backbone. The prefix "19-hydroxy" indicates that a hydroxyl (-OH) group is attached to the 19th carbon atom, which is the penultimate carbon (also referred to as the ω-1 position).

The "(19R)" designation is critical as it defines the stereochemistry at the chiral center, which is carbon-19. This carbon is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and the rest of the carbon chain), making it a stereocenter. The "(R)" comes from the Latin rectus (right), indicating the specific three-dimensional arrangement of these groups according to the Cahn-Ingold-Prelog priority rules. This enantiomer is distinct from its mirror image, (19S)-19-hydroxyicosanoic acid.

IdentifierValue
Systematic IUPAC Name(19R)-19-hydroxyicosanoic acid
Parent AcidIcosanoic acid (Arachidic acid)
Molecular FormulaC20H40O3
Key Functional GroupsCarboxylic acid (-COOH), Hydroxyl (-OH)
Chiral CenterCarbon-19 (C19)
Stereochemical Descriptor(R)

Significance of the (19R) Stereochemistry in Biological Recognition and Activity

The three-dimensional structure of molecules is fundamental to their function in biological systems. Enzymes, receptors, and other proteins are themselves chiral molecules, meaning they can distinguish between the different enantiomers of a substrate or ligand. libretexts.org This stereospecificity is a core principle in biochemistry and pharmacology, as different stereoisomers of a compound can exhibit widely varying biological activities. libretexts.orgnih.gov

While direct research on the biological activity of (19R)-19-hydroxyicosanoic acid is limited, the importance of its stereochemistry can be inferred from studies on other closely related hydroxy fatty acids. The enzymes that synthesize and metabolize these compounds are often highly selective for one stereoisomer over the other. nih.govresearchgate.net

A prominent example is seen in the unsaturated analog, 19-hydroxyeicosatetraenoic acid (19-HETE), a metabolite of arachidonic acid. Research has demonstrated clear functional differences between its (R) and (S) enantiomers. For instance, some studies have shown that the (19S)-HETE isomer exhibits specific biological effects that the (19R)-HETE isomer does not, highlighting the precise structural requirements for interaction with biological targets. nih.gov

Similarly, studies on 2-hydroxy fatty acids have shown that the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific, producing the (R)-enantiomer. nih.govsemanticscholar.org Subsequent biological effects, such as the regulation of glucose uptake and lipogenesis, were found to be specifically reversed by the (R)-enantiomer of 2-hydroxy palmitic acid, but not by its (S) counterpart. nih.gov This demonstrates that downstream cellular machinery can also differentiate between fatty acid stereoisomers.

This principle of stereospecificity implies that the (19R) configuration of 19-hydroxyicosanoic acid is a critical determinant of its potential biological role. Its interaction with enzymes, its incorporation into complex lipids, and its ability to bind to cellular receptors would likely be highly dependent on this specific spatial arrangement. Any biological function attributed to this molecule would be intrinsically linked to its (R) stereochemistry, and its (S) enantiomer would be expected to have a different, possibly negligible or opposing, biological activity.

Compound(R)-Enantiomer Activity(S)-Enantiomer ActivityReference
2-Hydroxy Palmitic AcidReverses effects of FA2H knockdown (e.g., restores glucose uptake and GLUT4 levels).Does not reverse the effects of FA2H knockdown. nih.gov
19-Hydroxy-eicosatetraenoic Acid (19-HETE)Often exhibits lower or different biological activity compared to the (S) isomer in various systems.Demonstrates specific activities, such as stimulating Na+/K+-ATPase, not observed with the (R) isomer. nih.gov
IbuprofenDoes not bind effectively to the prostaglandin (B15479496) H2 synthase enzyme and is inactive.Binds to and inhibits the prostaglandin H2 synthase enzyme, producing an anti-inflammatory effect. libretexts.org

Biological Occurrence and Distribution of 19r 19 Hydroxyicosanoic Acid

Natural Presence in Organisms and Biological Matrices

(19R)-19-hydroxyicosanoic acid is recognized as a metabolite in the nematode Caenorhabditis elegans. ebi.ac.uk It serves as a foundational component for a class of signaling molecules known as ascarosides. Specifically, it is the fatty acid side chain that, through formal condensation of its alcohol hydroxy group with the dideoxysugar ascarylose (B1226638), forms ascaroside molecules like ascr#36. ebi.ac.uk These ascarosides are a diverse family of endogenous small molecules that are crucial for the life cycle and behavior of C. elegans. ebi.ac.uk

The study of C. elegans metabolomes, especially in mutants with defects in peroxisomal β-oxidation, has been instrumental in identifying the structural diversity of ascarosides and their constituent parts, including various fatty acid side chains. ebi.ac.uk For instance, comparative metabolomics has revealed a much greater variety of ascaroside derivatives than previously known, highlighting the modular nature of these signaling molecules. ebi.ac.uk

The role of (19R)-19-hydroxyicosanoic acid extends beyond being a simple metabolite; it is a key building block for semiochemicals—molecular messengers that facilitate communication. ebi.ac.uk When incorporated into ascarosides, it becomes part of a complex chemical language used by nematodes. ebi.ac.ukebi.ac.ukebi.ac.uk This chemical signaling affects a wide range of behaviors and developmental processes, not only within a single species but also potentially between different species. nih.govrsc.org

Ascarosides, built upon fatty acid scaffolds like (19R)-19-hydroxyicosanoic acid, regulate developmental timing, mating behavior, social aggregation, and dispersal. ebi.ac.ukrsc.org For example, different ascarosides can act as sex-specific attractants, as seen in the nematode Panagrellus redivivus, where males and females produce distinct ascarosides to attract the opposite sex. ebi.ac.uk This demonstrates the critical role of the specific chemical structure, including the fatty acid component, in determining the biological message. The intricate repertoire of these molecules has evolved to suit the varied ecological niches that different nematode species occupy. nih.gov

Table 1: Occurrence and Function of (19R)-19-Hydroxyicosanoic Acid and Related Compounds

Compound/ClassOrganism(s)Role/ContextCitation(s)
(19R)-19-Hydroxyicosanoic Acid Caenorhabditis elegansFatty acid component of ascr#36. ebi.ac.uk
Ascarosides (general) Caenorhabditis elegans, Panagrellus redivivusRegulators of development and behavior; semiochemicals for chemical communication. ebi.ac.ukebi.ac.ukrsc.org
ascr#36 Caenorhabditis elegansA specific ascaroside metabolite. ebi.ac.uk
bhas#10 Caenorhabditis elegans, Panagrellus redivivusAn (ω−1)-hydroxy fatty acid ascaroside involved in chemical signaling. ebi.ac.uk

Endogenous Formation and Localization within Cellular Compartments

The biosynthesis of the fatty acid chains that form the backbone of ascarosides, including the 20-carbon chain of (19R)-19-hydroxyicosanoic acid, is linked to core metabolic pathways. ebi.ac.uk In C. elegans, the formation of ascaroside side chains is dependent on peroxisomal β-oxidation. ebi.ac.uk This process involves the enzymatic shortening of longer fatty acids. Research on mutants such as maoc-1, which has a defect in an enoyl-CoA hydratase, has helped to clarify the roles of specific enzymes in this pathway. ebi.ac.uk

Carbohydrate Metabolism: Provides the ascarylose sugar moiety. ebi.ac.uk

Peroxisomal β-oxidation of Fatty Acids: Generates the varied fatty-acid-like side chains. ebi.ac.uk

Amino Acid Catabolism: Can provide additional modifications to the ascaroside structure. ebi.ac.uk

While the precise cellular location for the final assembly of (19R)-19-hydroxyicosanoic acid into ascarosides is complex, the initial steps of fatty acid elongation and modification occur in cellular compartments like the endoplasmic reticulum and peroxisomes. nih.gov Fatty acid elongation complexes in the endoplasmic reticulum are responsible for creating very-long-chain fatty acids (VLCFAs) from shorter C16 and C18 precursors. nih.gov Subsequent hydroxylation, such as the (ω-1) hydroxylation seen in (19R)-19-hydroxyicosanoic acid, is a critical step in generating the final structure before it is combined with the ascarylose sugar. The entire process is closely tied to the organism's nutritional status, which can affect the types and quantities of ascarosides produced and excreted. ebi.ac.ukebi.ac.uk

Biosynthesis and Metabolic Pathways of 19r 19 Hydroxyicosanoic Acid

Precursor Utilization and Derivation from Icosanoic Acid Metabolism

The biosynthesis of (19R)-19-hydroxyicosanoic acid originates from the metabolism of very long-chain fatty acids (VLCFAs), such as icosanoic acid (C20:0). researchgate.netnih.gov The process involves the hydroxylation of the fatty acid chain. In the context of ascaroside biosynthesis in C. elegans, it is proposed that the fatty acid side chains are derived from long-chain fatty acids through multiple cycles of peroxisomal β-oxidation. biorxiv.org The initial step is believed to be the (ω-1) or ω-oxygenation of these VLCFAs, which is then followed by the attachment of the ascarylose (B1226638) sugar. acs.org This suggests that icosanoic acid serves as a foundational molecule that, through a series of enzymatic modifications, is converted into (19R)-19-hydroxyicosanoic acid, a key precursor for certain ascarosides. acs.org

Enzymatic Mechanisms and Catalytic Pathways Governing Hydroxylation

The hydroxylation of fatty acids is a critical step in the biosynthesis of various signaling molecules. In many organisms, this reaction is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These enzymes are capable of regio- and stereoselectively inserting an oxygen atom into a C-H bond of a fatty acid. mdpi.com While the specific enzymes responsible for the (19R)-hydroxylation of icosanoic acid in ascaroside biosynthesis are a subject of ongoing research, the process is integral to creating the necessary chemical structure for subsequent steps.

Role of Peroxisomal Beta-Oxidation in Ascaroside Biosynthesis Precursors

Peroxisomal β-oxidation plays a central role in shortening the fatty acid side chains of ascaroside precursors. nih.govnih.gov This iterative four-step process shortens very long-chain fatty acids by two carbons in each cycle, producing acetyl-CoA. nih.gov In ascaroside biosynthesis, this pathway is not for energy production but for generating the diverse side-chain lengths observed in the ascaroside family of molecules. pnas.orgebi.ac.uk The process begins with long-chain fatty acids that are first hydroxylated and have an ascarylose sugar attached. acs.org These resulting very-long-chain ascarosides (VLCAs) then enter the peroxisome to be shortened. acs.org

Downstream Metabolic Fates and Biological Derivatization

Following its synthesis, (19R)-19-hydroxyicosanoic acid serves as a precursor for further metabolic modifications, leading to the formation of bioactive ascarosides.

Formation of Ascarosides as Key Metabolites (e.g., Ascr#36)

(19R)-19-hydroxyicosanoic acid is a direct functional parent of ascr#36. ebi.ac.uk Ascr#36 is an (ω-1)-hydroxy fatty acid ascaroside that is formed through the formal condensation of the hydroxyl group of (19R)-19-hydroxyicosanoic acid with ascarylopyranose. ebi.ac.uk This ascaroside has been detected in C. elegans mutants with defects in the later stages of the β-oxidation pathway, such as dhs-28 and maoc-1 mutants, and is a major ascaroside in daf-22 mutants. ebi.ac.uk The formation of ascr#36 illustrates the modular nature of ascaroside biosynthesis, where a core fatty acid precursor is modified to generate a specific signaling molecule. ebi.ac.uk

Regulatory Aspects of (19R)-19-Hydroxyicosanoic Acid Homeostasis

The levels of (19R)-19-hydroxyicosanoic acid and its downstream metabolites are tightly regulated, as the composition of the ascaroside blend conveys important biological information. nih.gov This regulation is influenced by various factors, including the developmental stage of the nematode, environmental conditions such as food availability, and population density. plos.org For instance, starvation can alter ascaroside profiles, and the production of certain ascarosides is sex-specific to function as mating pheromones. plos.orgcaltech.edu The intricate control of the enzymatic pathways, including the substrate specificity of the ACOX enzymes, ensures that the appropriate ascarosides are produced in response to specific internal and external cues. pnas.org

Biological Roles and Signaling Functions of 19r 19 Hydroxyicosanoic Acid and Its Derivatives

Function as a Semiochemical and Molecular Messenger

(19R)-19-hydroxyicosanoic acid is a key component of ascarosides, which function as semiochemicals—chemical signals that convey information between organisms. In C. elegans, these molecules are released into the environment and act as a sophisticated chemical language. Ascarosides, including those derived from (19R)-19-hydroxyicosanoic acid, are molecular messengers that regulate a wide array of behaviors and developmental processes. nih.govebi.ac.uk They are integral to communication related to population density, sex, and social behavior. nih.gov

The modular nature of ascaroside biosynthesis allows for the creation of a diverse library of signaling molecules from a common set of precursors, including (19R)-19-hydroxyicosanoic acid. acs.org This chemical diversity enables the encoding of specific messages. For instance, different ascarosides or varying concentrations of the same ascaroside can elicit distinct behavioral or developmental responses. caltech.edu

One notable derivative of (19R)-19-hydroxyicosanoic acid is ascr#36, an (ω-1)-hydroxy fatty acid ascaroside formed by the condensation of (19R)-19-hydroxyicosanoic acid with the dideoxysugar ascarylose (B1226638). ebi.ac.uk Ascr#36 has been identified as a metabolite in C. elegans and is classified as a semiochemical. ebi.ac.uk The function of ascarosides as molecular messengers is exemplified by their role in inducing entry into the stress-resistant dauer larval stage at high concentrations, while at low concentrations, certain ascarosides can act as male attractants. caltech.edu

Compound Chemical Class Role in C. elegans
(19R)-19-hydroxyicosanoic acid(ω-1)-hydroxy fatty acidPrecursor to ascarosides
Ascr#36(ω-1)-hydroxy fatty acid ascarosideSemiochemical, Molecular Messenger

Involvement in Developmental Timing and Behavioral Regulation (e.g., in Caenorhabditis elegans)

The derivatives of (19R)-19-hydroxyicosanoic acid, the ascarosides, are key regulators of developmental timing and behavior in C. elegans. acs.org One of the most well-studied roles of ascarosides is the regulation of entry into and exit from the dauer diapause, an alternative, non-feeding, and stress-resistant larval stage. nih.gov When faced with unfavorable environmental conditions such as high population density and limited food, C. elegans larvae release a blend of ascarosides that signal for entry into the dauer stage. nih.govpnas.org

The specific composition and concentration of the ascaroside blend provide crucial information about the environment, influencing the developmental fate of the worms. For example, a combination of ascr#2, ascr#3, and other ascarosides constitutes the dauer-inducing pheromone in C. elegans. pnas.orgoup.com

Beyond developmental decisions, ascarosides derived from precursors like (19R)-19-hydroxyicosanoic acid also modulate a variety of behaviors. These include:

Male Attraction: Hermaphrodites release ascarosides that attract males for mating. nih.gov

Hermaphrodite Repulsion: Certain ascarosides can act as repellents to other hermaphrodites. nih.gov

Aggregation: Ascarosides can promote the clumping of worms into social aggregates. nih.gov

Olfactory Plasticity: These signaling molecules can influence how worms respond to other chemical cues in their environment. nih.gov

The dual function of some ascarosides, acting as developmental cues at high concentrations and behavioral modulators at lower concentrations, highlights the complexity of this signaling system. caltech.edu

Interplay with Conserved Cellular Signaling Pathways and Receptor Interactions

Ascarosides, including those built upon the (19R)-19-hydroxyicosanoic acid scaffold, exert their influence by interacting with specific chemosensory neurons in C. elegans. These neurons, such as the ASK, ASI, and ADL neurons, express a diverse array of G-protein coupled receptors (GPCRs) that detect ascarosides. nih.govcaltech.edu The binding of ascarosides to these receptors initiates intracellular signaling cascades that involve conserved pathways.

Key signaling pathways that are modulated by ascaroside perception include:

Insulin/IGF-1 Signaling: This pathway is a central regulator of metabolism, growth, and lifespan, and is a key target of ascaroside signaling in the context of dauer formation. nih.govpnas.org

TGF-β Signaling: This pathway is also critically involved in the decision to enter the dauer stage and is influenced by ascaroside cues. nih.govpnas.org

Guanylyl Cyclase Pathway: Ascaroside signaling can also proceed through cGMP signaling in certain contexts. pnas.org

Steroid Hormone Signaling: The production of dafachronic acids, which are steroid hormones that regulate development, is influenced by ascaroside signaling. nih.gov

Research has begun to identify specific GPCRs responsible for detecting particular ascarosides. For example, the GPCRs DAF-37 and DAF-38 have been shown to be involved in the perception of ascr#2. pnas.org DAF-37 is a highly specific receptor for ascr#2, while DAF-38 appears to be a more promiscuous receptor that can respond to several different ascarosides. pnas.org These receptors can form heterodimers, which enhances their signaling output. pnas.org This combinatorial and cooperative action of different receptors contributes to the complexity and specificity of ascaroside-mediated signaling. pnas.org

Receptor Type Function in Ascaroside Signaling Downstream Pathways
DAF-37G-protein coupled receptorSpecific receptor for ascr#2Insulin/IGF-1, TGF-β
DAF-38G-protein coupled receptorPromiscuous receptor for multiple ascarosidesInsulin/IGF-1, TGF-β

Modulation of Biological Processes through Ascaroside Formation and Activity

The biological activity of (19R)-19-hydroxyicosanoic acid is manifested through its incorporation into a diverse array of ascarosides. The formation of these ascarosides is a modular process that combines building blocks from several major metabolic pathways, including carbohydrate metabolism, peroxisomal β-oxidation of fatty acids, and amino acid catabolism. ebi.ac.ukacs.org

The biosynthesis of the fatty acid side chains of ascarosides, such as (19R)-19-hydroxyicosanoic acid, occurs through peroxisomal β-oxidation of very-long-chain fatty acids. acs.org The gene daf-22, which encodes a protein with homology to human sterol carrier protein SCPx, is essential for this process and the production of short-chain ascarosides. acs.orgoup.com

The modular nature of ascaroside biosynthesis allows for the generation of a vast number of structurally distinct molecules. acs.org Even subtle modifications to the ascaroside structure, such as alterations in the fatty acid side chain length or the addition of other chemical moieties, can dramatically alter their biological activity. nih.gov This "chemical Lego" approach enables C. elegans to generate a nuanced chemical vocabulary that can be tailored to specific environmental and social contexts. The nutritional status of the worm directly influences ascaroside biosynthesis, indicating that these signals also convey information about the metabolic state of the individual. ebi.ac.uk

The activity of the final ascaroside molecules is what ultimately modulates biological processes. For example, the synergistic action of multiple ascarosides is often required to elicit a robust biological response, such as dauer formation. pnas.org The precise ratios and concentrations of these molecules are critical for conveying the correct message. pnas.org Therefore, while (19R)-19-hydroxyicosanoic acid itself is not the final effector molecule, its role as a key structural component is indispensable for the rich and complex signaling system that governs much of the life of C. elegans.

Advanced Analytical Methodologies for the Characterization and Quantification of 19r 19 Hydroxyicosanoic Acid in Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating (19R)-19-hydroxyicosanoic acid from intricate biological samples. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a powerful and widely adopted technique for the analysis of fatty acids and their metabolites, including (19R)-19-hydroxyicosanoic acid. nih.govchromatographyonline.com This method offers high sensitivity and selectivity, making it ideal for quantifying low-abundance lipids in various biological fluids. nih.gov

A typical LC-MS/MS method involves an initial extraction of lipids from the biological sample, often using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. chromatographyonline.com The extracted compounds are then separated using a liquid chromatograph. Reversed-phase chromatography is commonly employed, utilizing a C18 column. The separation is achieved by a gradient elution program with a mobile phase often consisting of an aqueous solution with a weak acid (like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govshimadzu.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules. The mass spectrometer can be operated in various modes, such as full scan mode for initial identification or multiple reaction monitoring (MRM) for targeted quantification. chromatographyonline.comshimadzu.com MRM provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. shimadzu.com

Table 1: Example of LC-MS/MS Parameters for Fatty Acid Analysis

ParameterCondition
Chromatography
ColumnC18 reversed-phase
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Methanol with 0.1% formic acid
Flow Rate0.3 - 1.0 mL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), typically in negative ion mode for acidic compounds
Analysis ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of fatty acids. shimadzu.com While it offers high resolution, especially for isomeric compounds, it typically requires derivatization of the analyte to increase its volatility and thermal stability. nih.govresearchgate.net For hydroxylated fatty acids like (19R)-19-hydroxyicosanoic acid, this often involves converting the carboxylic acid group to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.net

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer for detection and quantification. lipidmaps.org GC-MS provides detailed structural information based on the fragmentation patterns of the derivatized analyte. researchgate.net

Table 2: Typical GC-MS Analysis Steps for Hydroxylated Fatty Acids

StepDescription
1. Extraction Isolation of lipids from the sample matrix.
2. Saponification (Optional) To release esterified fatty acids.
3. Derivatization Esterification (e.g., with methanol/HCl) and silylation (e.g., with BSTFA).
4. GC Separation Separation on a capillary column (e.g., DB-5ms).
5. MS Detection Ionization (e.g., Electron Ionization) and mass analysis.

Ion Exclusion and Ion Exchange Chromatography Principles

Ion chromatography, encompassing both ion-exchange and ion-exclusion principles, offers alternative separation mechanisms for charged molecules like (19R)-19-hydroxyicosanoic acid. gsconlinepress.combio-rad.com

Ion-exchange chromatography (IEC) separates molecules based on their net charge. gsconlinepress.combio-rad.com For an acidic compound like (19R)-19-hydroxyicosanoic acid, which is negatively charged at neutral pH, an anion-exchange column with a positively charged stationary phase would be used. lcms.cznih.gov The analyte binds to the column and is then eluted by increasing the ionic strength or changing the pH of the mobile phase. lcms.czsartorius.com

Ion-exclusion chromatography (IEC) is particularly well-suited for separating weak organic acids from strong inorganic acids and other sample matrix components. shimadzu.comslideshare.netlcms.cz The stationary phase is typically a strong cation-exchange resin in the H+ form. shimadzu.com Highly ionized species (strong acids) are repelled by the negatively charged stationary phase and elute quickly. slideshare.net In contrast, weakly ionized acids like (19R)-19-hydroxyicosanoic acid can penetrate the resin pores to a greater extent and are retained longer, allowing for their separation. slideshare.netresearchgate.net

Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is the primary spectrometric technique for both identifying the structure of (19R)-19-hydroxyicosanoic acid and quantifying its presence in samples.

Mass Spectrometry (MS/MS-based Screening and Profiling)

Tandem mass spectrometry (MS/MS) is a powerful tool for the targeted screening and profiling of (19R)-19-hydroxyicosanoic acid and other lipids. mdpi.comnih.gov In an MS/MS experiment, a specific precursor ion corresponding to the mass of the deprotonated (or protonated) analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. anaquant.com

This process provides a high degree of specificity, as the combination of the precursor ion mass and the masses of its characteristic fragment ions acts as a unique fingerprint for the compound. anaquant.com This is particularly valuable for distinguishing between isomers. By setting up the mass spectrometer to specifically monitor these transitions (a technique known as multiple reaction monitoring or MRM), researchers can achieve very low limits of detection and accurate quantification, even in highly complex biological matrices. shimadzu.comsemanticscholar.org This enables the creation of detailed profiles of hydroxylated fatty acids in various research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural and stereochemical elucidation of fatty acids like (19R)-19-hydroxyicosanoic acid. nih.gov It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the carbon skeleton, the position of the hydroxyl group, and the absolute configuration of the chiral center.

Both ¹H and ¹³C NMR are utilized to piece together the molecule's structure. In ¹H NMR, the chemical shifts and coupling constants of protons provide significant structural clues. nih.gov For a long-chain hydroxy fatty acid, the proton attached to the carbon bearing the hydroxyl group (H-19 in this case) would exhibit a characteristic chemical shift, typically in the range of 3.5 to 4.0 ppm. The exact position of this signal can be influenced by the solvent and the presence of neighboring functional groups. The protons of the terminal methyl group (C-20) and the methylene (B1212753) groups along the fatty acid chain would appear at distinct regions of the spectrum, generally between 0.8 and 1.6 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning these signals. magritek.com COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of the carbon chain. HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C spectrum. magritek.com For (19R)-19-hydroxyicosanoic acid, an HSQC spectrum would show a correlation between the H-19 proton and the C-19 carbon.

Determining the 'R' stereochemistry at the C-19 position often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR. These agents react with the hydroxyl group to form diastereomeric derivatives that exhibit distinct NMR signals. By comparing the NMR spectra of the derivatized (19R)-19-hydroxyicosanoic acid with those of known standards, the absolute configuration can be unequivocally established. mdpi.com Another approach involves the analysis of the coupling constants between H-19 and the adjacent protons on C-18, which can sometimes provide stereochemical information.

Table 1: Representative NMR Data for Long-Chain Hydroxy Fatty Acids

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.6mH-C-OH
¹H2.2 - 2.4tH₂-C-COOH
¹H1.2 - 1.6m-(CH₂)n-
¹H~0.9t-CH₃
¹³C~179sCOOH
¹³C~70dC-OH
¹³C25 - 35t-(CH₂)n-
¹³C~14q-CH₃

Note: The exact chemical shifts can vary depending on the solvent and specific molecular structure.

Sample Preparation and Extraction Techniques for Complex Biological Matricesnih.govphenomenex.com

The accurate analysis of (19R)-19-hydroxyicosanoic acid from complex biological matrices, such as plasma, tissues, or cellular extracts, necessitates robust sample preparation and extraction techniques. The primary goals are to isolate the analyte from interfering substances, concentrate it to detectable levels, and ensure its stability throughout the process.

Solid-Phase Extraction (SPE)phenomenex.com

Solid-Phase Extraction (SPE) is a widely used and effective technique for the selective isolation and purification of lipids, including hydroxy fatty acids, from biological samples. nih.gov This chromatographic technique relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components.

For the extraction of (19R)-19-hydroxyicosanoic acid, a mixed-mode SPE sorbent that combines both hydrophobic (e.g., C8 or C18) and anion-exchange functionalities is often employed. phenomenex.com This dual mechanism allows for the retention of the fatty acid through both the nonpolar alkyl chain and the negatively charged carboxyl group.

A typical SPE workflow involves the following steps:

Conditioning: The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., hydrolyzed plasma) is loaded onto the cartridge. (19R)-19-hydroxyicosanoic acid and other lipids bind to the sorbent.

Washing: The cartridge is washed with a series of solvents of increasing polarity to remove interfering compounds such as salts, proteins, and more polar lipids.

Elution: A specific solvent or solvent mixture is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the purified (19R)-19-hydroxyicosanoic acid. For a mixed-mode sorbent, this might involve a solvent that disrupts both hydrophobic and ionic interactions, such as an acidic organic solvent.

Dispersive pipette extraction, a variation of SPE, offers high efficiency and can be automated for high-throughput sample processing. dpxtechnologies.com

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a crucial step to improve the analytical properties of (19R)-19-hydroxyicosanoic acid, particularly for analysis by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). xjtu.edu.cn Derivatization can increase the volatility, thermal stability, and ionization efficiency of the analyte, leading to enhanced sensitivity and chromatographic performance. xjtu.edu.cnnih.gov

For GC analysis, the carboxylic acid and hydroxyl groups of (19R)-19-hydroxyicosanoic acid must be derivatized to make the molecule more volatile and less polar. A common approach is a two-step process:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting with a reagent like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst.

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For LC-MS analysis, derivatization can enhance ionization efficiency, leading to significantly improved detection limits. nih.gov Reagents that introduce a readily ionizable group are often used. For instance, derivatizing the carboxylic acid with a reagent that contains a permanently charged quaternary amine group can significantly enhance the signal in positive-ion electrospray ionization (ESI) mode. mdpi.comnih.gov Similarly, reagents that introduce a group with high proton affinity can improve detection in positive-ion mode, while those with high electron affinity can enhance detection in negative-ion mode. diva-portal.org

Table 2: Common Derivatization Reagents and Their Applications

Analytical TechniqueTarget Functional GroupDerivatizing ReagentPurpose
GC-MSCarboxylic AcidDiazomethane, BF₃/MethanolForms methyl ester, increases volatility
GC-MSHydroxylBSTFA, TMCSForms TMS ether, increases volatility and stability
LC-MSCarboxylic AcidGirard's Reagent TIntroduces a charged group for enhanced ESI+
LC-MSCarboxylic Acid3-Nitrophenylhydrazine (3-NPH)Improves chromatographic retention and ESI- sensitivity

Synthetic Approaches and Chemical Biology Applications of 19r 19 Hydroxyicosanoic Acid

Laboratory Chemical Synthesis Strategies for (19R)-19-Hydroxyicosanoic Acid and its Analogues

The complete laboratory synthesis of long-chain hydroxy fatty acids like (19R)-19-hydroxyicosanoic acid presents challenges in controlling regioselectivity and stereoselectivity. While a dedicated total synthesis for this specific molecule is not extensively documented, strategies employed for structurally similar hydroxy fatty acids provide a clear roadmap. These approaches typically involve the assembly of key fragments and the stereoselective introduction of the hydroxyl group.

General synthetic strategies often rely on a retrosynthetic analysis that breaks the molecule into smaller, more manageable chiral and achiral fragments. acs.org Key reactions in such syntheses include C-C bond-forming reactions (like Grignard reactions or organocuprate additions) to construct the carbon backbone and stereoselective reductions or oxidations to install the hydroxyl group with the correct configuration.

A hypothetical synthetic sequence for (19R)-19-hydroxyicosanoic acid could involve:

Preparation of a Chiral Epoxide: Starting from a simple alkene, an asymmetric epoxidation (e.g., Sharpless epoxidation) could create a chiral epoxide at the desired position.

Ring-Opening of the Epoxide: Nucleophilic attack on the epoxide with an organometallic reagent containing the remainder of the carbon chain would open the ring and establish the C19-C20 bond, simultaneously setting the stereocenter.

Chain Elongation and Functional Group Manipulation: The resulting alcohol would then undergo chain elongation and functional group transformations to introduce the carboxylic acid moiety at the C1 position.

The table below summarizes key transformations used in the synthesis of analogous long-chain hydroxy fatty acids.

Synthetic Step Description Key Reagents/Reactions Purpose Reference
Asymmetric EpoxidationConversion of an alkene to a chiral epoxide.Sharpless epoxidation (Ti(OiPr)4, DET, t-BuOOH)Establishes the chiral center for the hydroxyl group. nih.gov
Grignard/Organocuprate AdditionC-C bond formation by coupling an electrophile with an organometallic reagent.R-MgBr, CuIConstructs the main carbon skeleton. organic-chemistry.org
Cross-Coupling ReactionsFormation of C-C bonds, often to link major fragments.Suzuki or Negishi couplingConnects advanced synthetic intermediates. beilstein-journals.org
Oxidation of Terminal Alkene/AlcoholConversion of a terminal functional group to a carboxylic acid.Jones oxidation, TEMPO-based oxidationForms the acid moiety. mdpi.com
Protecting Group ChemistryProtection and deprotection of functional groups (e.g., alcohols, carboxylic acids).Silyl ethers (TBDMS), Benzyl ethers (Bn), EstersPrevents unwanted side reactions during synthesis. acs.orgmdpi.com

Chemoenzymatic and Biocatalytic Synthesis for Stereoselective Production

Chemoenzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis for producing stereopure hydroxy fatty acids. These methods leverage the high selectivity of enzymes to hydroxylate specific positions on the fatty acid chain. Cytochrome P450 monooxygenases are particularly effective for this purpose.

Several self-sufficient P450 enzymes from the CYP102A subfamily have been shown to hydroxylate long-chain fatty acids (C12–C20) with a preference for the ω-1, ω-2, and ω-3 positions. jmb.or.kr For example, CYP102A15 and CYP102A170, isolated from Bacillus and Paenibacillus species, respectively, can catalyze the hydroxylation of saturated and unsaturated C20 fatty acids. jmb.or.kr Specifically, studies using the model P450 enzyme from Bacillus megaterium (CYP102A1 or BM-3) have demonstrated catalytic activity on eicosanoic acid, making it a prime candidate for producing 19-hydroxyicosanoic acid. google.commontclair.edu

The regioselectivity of these enzymes can be influenced by the specific isoform and can be further improved through protein engineering. Human P450 enzymes, such as CYP2E1, are also known to perform ω-1 hydroxylation of fatty acids. medsciencegroup.com

Whole-cell biocatalysis is another promising approach. Strains of the yeast Saccharomyces cerevisiae have been engineered to produce ω and ω-1 hydroxy fatty acids. researchgate.net By disrupting competing metabolic pathways and introducing a suitable P450 monooxygenase and its reductase partner, the yeast can convert fatty acids into their hydroxylated forms. This method provides a scalable and sustainable route for production.

The table below details enzymes relevant to the biocatalytic production of ω-1 hydroxy fatty acids.

Enzyme/System Source Organism Substrate(s) Primary Product(s) Significance Reference
CYP102A1 (P450 BM-3) Bacillus megateriumLong-chain fatty acids (including eicosanoic acid)ω-1, ω-2, ω-3 hydroxy fatty acidsHigh catalytic activity; serves as a model for engineering. google.commontclair.edu
CYP102A15 Bacillus sp.Saturated & unsaturated fatty acids (C12-C20)ω-1, ω-2, ω-3 hydroxy fatty acidsCatalyzes hydroxylation of C20 acids. jmb.or.kr
CYP102A170 Paenibacillus sp.Saturated & unsaturated fatty acids (C12-C20)ω-1, ω-2 hydroxy fatty acidsShows regioselectivity for ω-1 position on some substrates. jmb.or.kr
CYP52M1 Starmerella bombicolaC16, C18 fatty acidsω and ω-1 hydroxy fatty acidsUsed in engineered yeast for whole-cell biocatalysis. researchgate.net
CYP2E1 HumanLauric acid, Myristic acidω-1 hydroxy fatty acidsDemonstrates endogenous pathway for ω-1 hydroxylation. medsciencegroup.com

Designed Derivatization of (19R)-19-Hydroxyicosanoic Acid for Functional Research (e.g., Ascaroside Analogs)

The chemical structure of (19R)-19-hydroxyicosanoic acid, with its terminal carboxylic acid and a secondary alcohol, provides two reactive handles for derivatization. This allows for its conversion into molecular probes and analogues for functional research.

One area of interest is the synthesis of ascaroside analogues. Ascarosides are a class of signaling molecules in nematodes like Caenorhabditis elegans, consisting of the dideoxy sugar ascarylose (B1226638) linked to a fatty acid-derived side chain. lsu.edu The synthesis of diverse ascarosides is crucial for studying nematode chemical communication. nih.gov (19R)-19-hydroxyicosanoic acid can serve as a precursor for the lipid side chain of novel, non-native ascarosides. The synthesis would involve an esterification reaction, coupling the carboxylic acid of the fatty acid with a hydroxyl group on a protected ascarylose sugar moiety.

Furthermore, derivatization is essential for creating functional probes for analytical and biochemical studies. The carboxylic acid and hydroxyl groups can be modified to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS) or to attach fluorescent tags for imaging. nih.govresearchgate.netmdpi.com For instance, chiral derivatizing agents like phenylglycine methyl ester (PGME) can be reacted with the carboxylic acid to form diastereomers, which allows for the straightforward determination of the stereochemistry of the hydroxyl group via LC-MS. acs.org

The table below lists common derivatization strategies applicable to hydroxy fatty acids for functional research.

Reagent/Method Target Functional Group Purpose Resulting Moiety Reference
Ascarylose Glycoside Carboxylic AcidSynthesis of ascaroside analogues for chemical biology.Ascaroside ester lsu.edunih.gov
Phenylglycine Methyl Ester (PGME) Carboxylic AcidChiral derivatization for stereochemical analysis by LC-MS.Diastereomeric amide acs.org
N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) Carboxylic AcidAdds a permanent positive charge for enhanced MS sensitivity.Pyridinium-tagged amide nih.gov
2-Dimethylaminoethylamine (DMED) Carboxylic AcidImproves ionization efficiency and allows for isotope labeling.Tertiary amine amide nih.govresearchgate.net
Dansyl Chloride Hydroxyl GroupIntroduces a fluorescent tag for detection and imaging.Dansyl ether/ester researchgate.net

Utility of Synthetic (19R)-19-Hydroxyicosanoic Acid in In Vitro and Ex Vivo Research Models

The availability of synthetic (19R)-19-hydroxyicosanoic acid is a prerequisite for its systematic evaluation in various research models. While specific studies on this particular molecule are limited, its structural similarity to other bioactive lipids suggests its potential utility in several in vitro and ex vivo applications.

In Vitro Models: In vitro studies using cultured cells are essential to dissect the molecular mechanisms of (19R)-19-hydroxyicosanoic acid.

Receptor Activation Studies: Long-chain fatty acids are known ligands for free fatty acid receptors (FFARs) like FFAR1 (GPR40), which are involved in metabolic regulation. dovepress.com Synthetic (19R)-19-hydroxyicosanoic acid could be used in cell lines expressing these receptors (e.g., HEK293 or pancreatic β-cells) to measure downstream signaling events like calcium mobilization or hormone secretion.

Metabolic Fate Studies: In cell models like hepatocytes (e.g., HepG2 cells), the synthetic acid can be used as a tracer (potentially isotope-labeled) to study its uptake, incorporation into complex lipids (e.g., triglycerides, phospholipids), and subsequent metabolism through pathways like β-oxidation or ω-oxidation.

Anti-inflammatory Assays: Hydroxy fatty acids can have pro- or anti-inflammatory effects. The compound could be tested in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to assess its impact on the production of inflammatory cytokines like TNF-α or IL-6.

Ex Vivo Models: Ex vivo models, which use tissues or organs maintained outside the body in a controlled environment, bridge the gap between in vitro and in vivo research.

Tissue Metabolism and Distribution: Isolated and perfused organs, such as the liver or heart, could be treated with synthetic (19R)-19-hydroxyicosanoic acid to study its metabolism and distribution within a complex tissue architecture without systemic influences.

Skin Permeation Studies: For potential dermatological or cosmetic applications, its ability to penetrate the skin can be assessed using ex vivo models like porcine or human skin explants mounted in Franz diffusion cells. mdpi.com

Vascular Reactivity: The effect of the compound on blood vessel function can be studied using isolated arterial rings mounted in an organ bath, measuring changes in contraction or relaxation.

The use of pure, synthetically derived (19R)-19-hydroxyicosanoic acid in these models is critical to ensure that any observed biological effects are directly attributable to this specific molecule, free from contaminants present in natural extracts. nih.gov

Future Research Directions and Unanswered Questions Regarding 19r 19 Hydroxyicosanoic Acid

Elucidation of Novel Biological Functions Across Diverse Organisms

A primary area of future investigation is the comprehensive characterization of the biological roles of (19R)-19-hydroxyicosanoic acid. Research into other hydroxylated fatty acids has revealed their involvement in signaling pathways that regulate inflammation, cell proliferation, and apoptosis. nih.gov Therefore, a key question is whether (19R)-19-hydroxyicosanoic acid exerts similar or unique bioactivities.

Future studies should aim to:

Investigate its role in mammalian systems: This includes exploring its potential as an endogenous signaling molecule in cardiovascular, nervous, and immune systems. For instance, does it modulate inflammatory responses in a manner similar to other specialized pro-resolving mediators? uio.no

Explore its function in lower organisms: Many bioactive lipids were first identified in marine organisms or bacteria. A systematic investigation of its presence and function in diverse species could reveal conserved or unique biological roles.

Determine its receptor and downstream targets: Identifying the specific cellular receptors and signaling pathways that are activated or inhibited by (19R)-19-hydroxyicosanoic acid is crucial to understanding its mechanism of action.

Potential Research Area Key Questions Organism/System of Interest
Inflammatory ResolutionDoes it possess pro- or anti-inflammatory properties?Mammalian immune cells
NeuromodulationCan it cross the blood-brain barrier and influence neural activity?Rodent models
Antiproliferative EffectsDoes it inhibit the growth of cancer cell lines?In vitro cancer models
Plant BiologyIs it involved in plant defense or growth regulation?Arabidopsis thaliana

Further Characterization of Unidentified Enzymatic Machinery and Regulatory Pathways

The biosynthesis and degradation of (19R)-19-hydroxyicosanoic acid are currently uncharacterized. Understanding the enzymes responsible for its production and the pathways that regulate its cellular levels is fundamental.

Key research objectives include:

Identification of biosynthetic enzymes: The stereospecific hydroxylation at the 19th position suggests the involvement of a specific cytochrome P450 monooxygenase or a related enzyme. Gene-silencing and proteomic studies in organisms found to produce this compound will be essential for identifying the responsible enzymes.

Delineation of metabolic pathways: Once produced, how is (19R)-19-hydroxyicosanoic acid further metabolized? Is it incorporated into more complex lipids, or is it degraded through specific oxidative pathways?

Understanding regulatory mechanisms: Investigating the genetic and environmental factors that control the expression and activity of the biosynthetic enzymes will provide insight into the physiological conditions under which this molecule is produced.

Research Objective Proposed Approach Expected Outcome
Enzyme IdentificationExpression profiling and proteomic analysis of cells producing the compound.Identification of candidate genes encoding the biosynthetic enzymes.
Pathway ElucidationIsotope tracing studies using labeled precursors.Mapping the metabolic fate of (19R)-19-hydroxyicosanoic acid.
Regulatory AnalysisPromoter analysis and transcription factor binding assays.Understanding the transcriptional control of its biosynthesis.

Development of Advanced Analytical and Stereoselective Synthetic Methodologies

Progress in understanding the biology of (19R)-19-hydroxyicosanoic acid is contingent on the availability of robust analytical methods for its detection and quantification, as well as efficient synthetic routes to obtain pure standards.

Future efforts should focus on:

Sensitive and specific analytical techniques: The development of liquid chromatography-mass spectrometry (LC-MS) based methods with high sensitivity and specificity is crucial for detecting and quantifying this compound in complex biological matrices.

Stereoselective synthesis: Creating the (19R) stereocenter with high purity is a significant chemical challenge. The development of novel catalytic and enzymatic methods for stereoselective synthesis will be vital for producing the quantities needed for biological testing. mdpi.comnih.govrsc.orgbeilstein-journals.org

Methodology Key Challenges Potential Solutions
Analytical DetectionLow endogenous concentrations and interference from other lipids.Derivatization to enhance ionization efficiency in MS; high-resolution mass spectrometry.
Stereoselective SynthesisControl of stereochemistry at a non-chiral center in the precursor.Chiral catalysts, enzymatic resolution, or use of a chiral pool starting material. uio.no

Exploration of Broader Inter-species Signaling Mechanisms and Ecological Impacts

Many small molecules, including fatty acid derivatives, act as signals between different species in a process known as quorum sensing or inter-kingdom signaling. nih.govnih.gov Investigating the potential role of (19R)-19-hydroxyicosanoic acid in these interactions is a fascinating and important area of future research.

Unanswered questions include:

Role in microbial communication: Is this compound produced by bacteria or fungi to communicate with each other or with a host organism? Does it influence biofilm formation or virulence? nih.gov

Ecological significance: In marine or soil ecosystems, could (19R)-19-hydroxyicosanoic acid act as an allelopathic agent, influencing the growth and behavior of competing organisms?

Impact on host-microbiome interactions: Could the production of this molecule by gut microbiota influence host physiology, or vice versa?

The exploration of these questions will not only expand our fundamental knowledge of chemical ecology but may also open up new avenues for biotechnological and therapeutic applications.

Q & A

Q. What analytical methods are recommended for structural identification and purity assessment of (19R)-19-hydroxyicosanoic acid?

To confirm the stereochemistry and purity of (19R)-19-hydroxyicosanoic acid, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (specifically 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) and high-resolution mass spectrometry (HR-MS) to resolve positional isomers. Chromatographic techniques such as reverse-phase HPLC with chiral columns can differentiate enantiomeric forms. For purity validation, gas chromatography (GC) coupled with flame ionization detection (FID) is advised, especially for detecting unsaturated fatty acid contaminants .

Q. How can researchers establish the biosynthetic pathway of (19R)-19-hydroxyicosanoic acid in biological systems?

Trace biosynthesis by isolating intermediates from tissue homogenates (e.g., seminal vesicles or liver microsomes) using liquid-liquid extraction. Employ isotope-labeled precursors (e.g., 13C^{13}\text{C}-arachidonic acid) and monitor hydroxylation via LC-MS/MS. Enzymatic assays with recombinant CYP4F8 (a cytochrome P450 19-hydroxylase) can validate catalytic activity, as this enzyme is implicated in prostaglandin hydroxylation, a related pathway .

Q. What experimental protocols ensure stability during storage and handling of (19R)-19-hydroxyicosanoic acid?

Store the compound in inert atmospheres (argon or nitrogen) at −80°C to prevent autoxidation. For short-term use, dissolve in ethanol or dimethyl sulfoxide (DMSO) with 0.01% butylated hydroxytoluene (BHT) as an antioxidant. Regularly assess degradation via thin-layer chromatography (TLC) or UV-Vis spectroscopy (absorption at 234 nm for conjugated dienes) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of (19R)-19-hydroxyicosanoic acid across cell models?

Discrepancies may arise from cell-specific receptor expression or metabolite interference. Design dose-response studies across multiple cell lines (e.g., HEK293, RAW264.7) with controls for endogenous eicosanoid levels. Use CRISPR/Cas9 to knock out putative receptors (e.g., GPR40/120) and quantify downstream signaling (Ca2+^{2+} flux, cAMP). Cross-validate findings with lipidomic profiling to rule out confounding metabolites .

Q. What experimental models are suitable for investigating the pharmacological effects of (19R)-19-hydroxyicosanoic acid in inflammatory pathways?

Utilize primary macrophage cultures treated with lipopolysaccharide (LPS) to simulate inflammation. Measure prostaglandin E2_2 (PGE2_2) and leukotriene B4_4 (LTB4_4) via ELISA, and correlate with (19R)-19-hydroxyicosanoic acid concentrations. In vivo, employ zebrafish larvae or murine peritonitis models for real-time visualization of neutrophil migration using confocal microscopy. Include COX-2 inhibitors (e.g., celecoxib) to isolate pathway-specific effects .

Q. How can researchers address gaps in understanding the enzyme specificity of CYP4F8 toward (19R)-19-hydroxyicosanoic acid biosynthesis?

Conduct homology modeling and molecular dynamics simulations to map substrate-binding pockets. Mutate critical residues (e.g., Phe310, Thr319) and assay activity via stopped-flow spectroscopy. Compare kinetic parameters (kcatk_{\text{cat}}, KmK_m) with structurally analogous substrates (e.g., 20-hydroxyeicosatetraenoic acid) to identify steric or electronic determinants of specificity .

Q. What strategies mitigate variability in quantifying (19R)-19-hydroxyicosanoic acid in complex biological matrices?

Optimize solid-phase extraction (SPE) protocols using C18 cartridges and deuterated internal standards (e.g., d4_4-(19R)-19-hydroxyicosanoic acid) for isotope dilution mass spectrometry. Validate recovery rates (>90%) in plasma, urine, and tissue homogenates. Use multiple reaction monitoring (MRM) transitions (e.g., m/z 327 → 229) to enhance specificity in LC-MS/MS workflows .

Methodological Considerations for Data Interpretation

  • Handling Contradictory Results : Apply Hill criteria for causal inference in biological systems, including temporality, biological gradient, and coherence with existing literature .
  • Statistical Rigor : Use mixed-effects models to account for batch variability in enzymatic assays. Report effect sizes (Cohen’s d) alongside p-values to avoid overinterpretation of significance .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw spectral data in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(19R)-19-hydroxyicosanoic acid
Reactant of Route 2
(19R)-19-hydroxyicosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.